

Naringenin-4',7-diacetate Crystal Structure: A Technical Guide

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Compound of Interest

Compound Name: Naringenin-4',7-diacetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **Naringenin-4',7-diacetate**. While a specific crystallographic study for this diacetate derivative is not publicly available, this document leverages the known crystal structure of the parent compound, naringenin, and established methodologies to present a complete analytical framework. This guide covers the foundational crystallographic data of naringenin, detailed experimental protocols for the synthesis and structural determination of its derivatives, and the biological context of naringenin's activity.

Introduction to Naringenin and its Acetylated Derivative

Naringenin, a flavanone predominantly found in citrus fruits, is renowned for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its therapeutic potential is often limited by poor bioavailability.[3] Acetylation, a common chemical modification, can alter the physicochemical properties of natural products, potentially enhancing their solubility, stability, and cell permeability. **Naringenin-4',7-diacetate** is a synthetic derivative of naringenin where the hydroxyl groups at the 4' and 7 positions are converted to acetate esters. Understanding the three-dimensional structure of this derivative is crucial for elucidating its structure-activity relationship and for rational drug design.

Crystallographic Data of Naringenin

The crystal structure of the parent compound, naringenin, provides a crucial reference point for understanding the likely conformation of its derivatives. The following data is for an anomalous racemate of naringenin determined at 120K.[4]

Parameter	Value
Formula	C15H12O5
Molecular Weight	272.25 g/mol [5]
Crystal System	Monoclinic
Space Group	P 1 21/n 1[4]
a	4.8740 Å[4]
b	15.2610 Å[4]
c	16.423 Å[4]
α	90.00 °[4]
β	92.375 °[4]
γ	90.00 °[4]
Volume	1219.7 Å ³
Z	4
Temperature	120 K
R-factor	0.2191[4]

Experimental Protocols

This section outlines the key experimental procedures for the synthesis, crystallization, and crystal structure determination of **Naringenin-4',7-diacetate**.

Synthesis of Naringenin-4',7-diacetate

The synthesis of **Naringenin-4',7-diacetate** can be achieved through the enzymatic transesterification of naringin, a glycoside of naringenin, followed by acetylation.[6]

Materials:

- Naringin
- Immobilized lipase (e.g., Novozym 435)[6]
- Acyl donor (e.g., vinyl acetate, acetic anhydride)[6]
- Organic solvent (e.g., acetone, dried)[6]
- Molecular sieves (3 Å)[6]

Procedure:

- Dry the organic solvent over 3 Å molecular sieves for at least 24 hours.[6]
- Dissolve naringin and the acyl donor in the dried organic solvent in a sealed reaction vessel. [6]
- Add the immobilized lipase to the reaction mixture.[6]
- Incubate the reaction at a controlled temperature (e.g., 45°C) with constant agitation for 48 hours.[6]
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Upon completion, filter the enzyme from the reaction mixture.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the **Naringenin-4',7-diacetate** using column chromatography.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

General Procedure:

- Dissolve the purified **Naringenin-4',7-diacetate** in a suitable solvent or a mixture of solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone).^[7]
- Employ a suitable crystallization technique, such as:
 - Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.
 - Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a coverslip or a post and suspend it over a reservoir containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
 - Cooling: Slowly cool a saturated solution of the compound.
- Monitor for crystal growth under a microscope.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.^{[8][9]}

Protocol:

- Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.4 mm in size) and mount it on a goniometer head.^[10]
- Data Collection:
 - Mount the goniometer head on the diffractometer.
 - Center the crystal in the X-ray beam.
 - Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal orientation.^[10]
 - Perform a full data collection by rotating the crystal in the X-ray beam. Data collection can take several hours.^[10]

- Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to produce a list of unique reflections with their intensities and standard uncertainties.
- Structure Solution and Refinement:
 - The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
 - The atomic positions and other parameters are then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R1 factor, which should ideally be less than 5% for a good structure.^[10]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of **Naringenin-4',7-diacetate**.

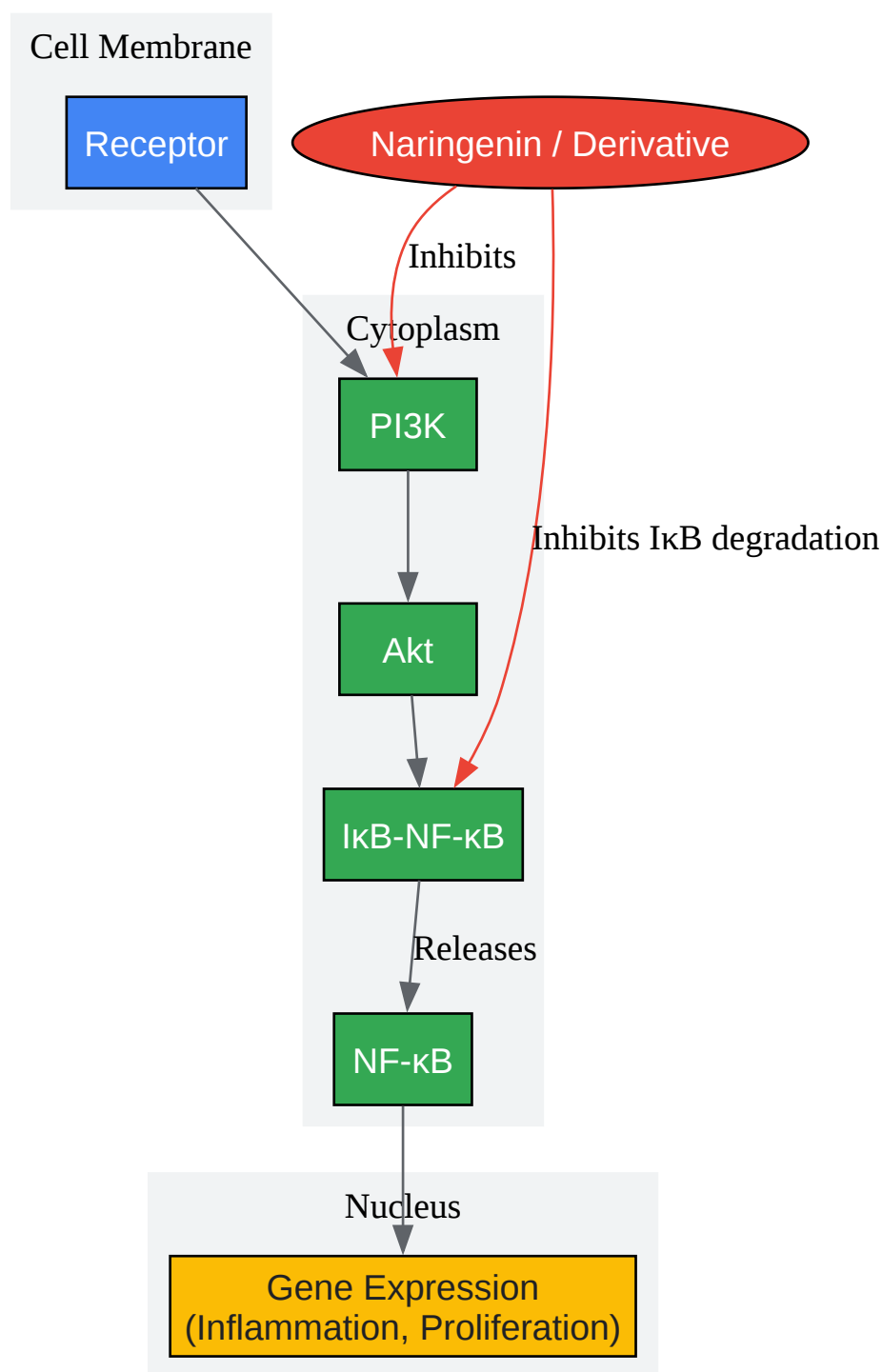


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Caption: Experimental workflow for **Naringenin-4',7-diacetate** crystal structure analysis.

Naringenin and Cellular Signaling

Naringenin is known to modulate various signaling pathways involved in inflammation and cancer.^[11] The diagram below depicts a simplified, hypothetical signaling pathway that could be influenced by naringenin and its derivatives.



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Caption: Hypothetical signaling pathway modulated by Naringenin.

Conclusion

While the specific crystal structure of **Naringenin-4',7-diacetate** remains to be experimentally determined, this guide provides a robust framework for its analysis. By leveraging the crystallographic data of the parent naringenin molecule and employing established protocols for synthesis, crystallization, and X-ray diffraction, researchers can elucidate the three-dimensional structure of this promising derivative. Such structural insights are invaluable for understanding its biological activity and for the continued development of naringenin-based therapeutics.

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